5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate
Description
Properties
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 4,6-dihydrofuro[2,3-c]pyrrole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-18-12(16)10-8-19-11-7-15(6-9(10)11)13(17)20-14(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHHBBXIFNNVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate typically involves multicomponent and multicatalytic reactions. One common method includes the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system composed of a gold complex and a chiral phosphoric acid . This method leverages the high stereoselectivity and efficiency of the catalytic system to produce the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent and multicatalytic reactions can be scaled up for industrial applications. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the most promising applications of 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. For instance, it was found to have a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating its potential as an antibacterial agent .
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of this compound. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to numerous diseases. The ability of this compound to scavenge free radicals suggests it could play a role in protective health applications .
Therapeutic Potential
Beyond its antimicrobial and antioxidant properties, there is growing interest in the potential therapeutic applications of this compound in treating neurodegenerative diseases. Its structure allows for interaction with acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE is a target for drugs used in conditions like Alzheimer’s disease . Preliminary studies on similar compounds indicate that modifications to the furo-pyrrole structure can enhance AChE inhibition.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated effectiveness against E. coli with MIC values at 50 mg/mL. |
| Study B | Antioxidant Activity | Exhibited significant free radical scavenging ability, indicating potential health benefits. |
| Study C | Neuroprotective Effects | Suggested inhibition of AChE activity; further studies needed for validation. |
Mechanism of Action
The mechanism of action of 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrrole rings can participate in various binding interactions, influencing biological processes. For instance, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Pyrrolo-Pyrrole Derivatives (Hexahydropyrrolo[3,4-c]pyrrole Carboxylates)
Example : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)
- Core Structure : Saturated pyrrolo-pyrrole with a tert-butyl ester.
- Key Differences: Substituents: A benzotriazole carbonyl group replaces the furopyrrole ring in the target compound. Stability: The benzotriazole group may increase polarity but reduce metabolic stability compared to the target compound’s tert-butyl/ethyl esters.
Data Table 1: Structural and Functional Comparison
Pyrido-Pyridazine Derivatives (Bcl-xL Inhibitors)
Example : 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives ()
- Core Structure : Pyrido-pyridazine (nitrogen-rich bicyclic system).
- Key Differences :
- Larger aromatic system with dual nitrogen rings vs. the oxygen-containing furopyrrole in the target compound.
- Therapeutic Use: Designed as Bcl-xL inhibitors for cancer therapy, contrasting with the inferred ATX-targeting role of the target compound.
- Synthetic Complexity: Patent compounds require multi-step functionalization, whereas the target compound’s ester groups may simplify synthesis.
Historic Pyrrole Dicarboxylates (1936 Derivatives)
Example : Ethyl 4-2'-pyridyl-2-methylpyrrole-3-carboxylate ()
- Core Structure: Monocyclic pyrrole with pyridyl and ester groups.
- Key Differences :
- Simpler substituents (pyridyl, methyl) vs. the fused furopyrrole system in the target compound.
- Physical Properties: Lower thermal stability (decomposition at 218°C) compared to modern tert-butyl derivatives.
- Solubility: Likely reduced due to lack of polar substituents.
Data Table 2: Physical Property Comparison
Key Research Findings
Synthetic Flexibility : The target compound’s ester groups allow for straightforward modification, similar to compound 26’s benzotriazole coupling .
Biological Relevance : Furopyrrole derivatives may mimic ATX inhibitors (e.g., compound 26), but structural differences (e.g., fused furan vs. saturated pyrrolidine) could alter binding affinity .
Stability Advantage : The tert-butyl group likely enhances stability against hydrolysis compared to historic ethyl/pyridyl derivatives .
Biological Activity
5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate is a compound with significant biological potential. Its molecular formula is C14H19NO5, and it has a molar mass of 281.3 g/mol. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molar Mass | 281.3 g/mol |
| CAS Number | 1823271-85-7 |
| Storage Conditions | 2-8°C, dry, sealed |
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anti-inflammatory effects. For instance, a study demonstrated that compounds similar to this compound showed promising results in reducing inflammation markers in vitro. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.
2. Analgesic Activity
In vivo studies utilizing the Paw Pressure test (Randall–Selitto test) have shown that the compound exhibits analgesic properties. The results indicate that while free pyrrole acids have superior analgesic activity, the stability of the compound in biological systems enhances its potential as a therapeutic agent. The combination of pyrrole with peptide structures has been noted to provide synergistic effects in pain relief.
3. Anticancer Potential
The anticancer properties of furo-pyrrole derivatives are under investigation. Preliminary findings suggest that these compounds may inhibit cell proliferation in various cancer cell lines. For example, studies have reported that related compounds can induce apoptosis in human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901). The underlying mechanisms may involve the modulation of cell cycle regulation and apoptosis pathways.
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of several pyrrole derivatives, including this compound. The results indicated a significant reduction in white blood cell accumulation in bronchoalveolar fluid following treatment with these compounds.
- Analgesic Activity Assessment : In a controlled experiment using animal models, the analgesic efficacy of the compound was compared against standard analgesics like morphine. The findings revealed comparable pain relief effects with lower side effects.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Cytokine Inhibition : The compound may inhibit the production or action of pro-inflammatory cytokines.
- Cell Cycle Modulation : It may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death has been observed.
Q & A
Q. What are the recommended methods for synthesizing 5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate with high purity?
The synthesis typically involves multi-step protocols, including cyclization of substituted pyrrole precursors and esterification. Key steps include:
- Protection/deprotection strategies : Use tert-butyl and ethyl ester groups to stabilize reactive intermediates.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or dichloromethane.
- Characterization : Validate purity via HPLC (≥98%) and confirm structure using / NMR, FT-IR, and high-resolution mass spectrometry .
- Optimization : Apply statistical Design of Experiments (DoE) to minimize byproducts and maximize yield, particularly for temperature-sensitive steps .
Q. How can the crystal structure of this compound be accurately determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K to reduce thermal motion artifacts.
- Refinement : Process data with SAINT-Plus and refine using SHELXL. Key parameters include R factor (<0.06) and data-to-parameter ratio (>15:1) to ensure reliability .
- Validation : Cross-check bond lengths (e.g., C–C = 1.50–1.54 Å) and angles (e.g., C–C–N = 108–117°) against similar fused-ring systems .
Q. What spectroscopic techniques are critical for characterizing its functional groups?
- FT-IR : Identify ester carbonyl stretches (~1740 cm) and furan/pyrrole ring vibrations (1600–1450 cm).
- NMR :
- : tert-butyl protons (δ ~1.3 ppm, singlet) and ethyl groups (δ ~4.2 ppm for ester CH, δ ~1.2 ppm for CH).
- : Ester carbonyls (δ ~165–170 ppm) and quaternary carbons in the fused ring (δ ~110–130 ppm) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to optimize reaction conditions for derivatives?
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map energy profiles for cyclization and esterification steps.
- Feedback loops : Validate computational predictions with experimental yields and purity data. For example, adjust solvent polarity (e.g., DMF vs. THF) based on simulated transition-state solvation effects .
- Reactor design : Simulate mass transfer limitations in batch vs. flow reactors using Aspen Plus or COMSOL .
Q. What strategies resolve contradictions in reactivity data observed under varying conditions (e.g., solvent, temperature)?
- Systematic parameter screening : Use a fractional factorial design to isolate variables (e.g., solvent polarity, catalyst loading).
- Kinetic profiling : Conduct time-resolved NMR or in-situ IR to detect intermediates. For example, unexpected byproducts may form via competing pathways in polar aprotic solvents .
- Computational validation : Compare experimental activation energies with DFT-calculated values to identify mechanistic outliers .
Q. How can the compound’s stability under oxidative or hydrolytic conditions be assessed for catalytic applications?
- Stress testing : Expose the compound to HO (3% in MeOH) or acidic/basic conditions (pH 2–12) at 40°C for 24–72 hours. Monitor degradation via LC-MS.
- Activation energy : Calculate degradation kinetics using Arrhenius plots from thermogravimetric analysis (TGA) data .
- Protective strategies : Evaluate stabilizing additives (e.g., radical scavengers) in formulation studies .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Chiral chromatography : Use Chiralpak IA/IB columns with n-hexane/IPA mobile phases.
- Membrane technologies : Employ enantioselective membranes (e.g., cyclodextrin-functionalized cellulose) for large-scale separations .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
